N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide;hydrochloride
Overview
Description
LY 2886721 hydrochloride is a potent and selective inhibitor of beta-secretase (BACE), an enzyme involved in the production of amyloid-beta peptides. These peptides are implicated in the pathogenesis of Alzheimer’s disease. LY 2886721 hydrochloride has been studied for its potential therapeutic effects in reducing amyloid-beta levels in the brain, thereby offering a promising approach for the treatment of Alzheimer’s disease .
Mechanism of Action
Target of Action
LY-2886721 hydrochloride is a potent and selective inhibitor of the β-secretase enzymes BACE1 and BACE2 . These enzymes are involved in the cleavage of the amyloid precursor protein (APP), a process that leads to the formation of amyloid-beta (Aβ) peptides . The overproduction of these peptides is implicated in the pathogenesis of Alzheimer’s disease .
Mode of Action
LY-2886721 hydrochloride interacts with BACE1 and BACE2, inhibiting their activity . The IC50 values for human BACE1 and BACE2 are 20.3 nM and 10.2 nM, respectively . This inhibition prevents the cleavage of APP into Aβ peptides .
Biochemical Pathways
The primary biochemical pathway affected by LY-2886721 hydrochloride is the amyloidogenic pathway of APP processing . By inhibiting BACE1 and BACE2, LY-2886721 hydrochloride prevents the formation of Aβ peptides, thereby potentially reducing the amyloid plaque accumulation associated with Alzheimer’s disease .
Pharmacokinetics
It is known that the compound is orally active and can penetrate the blood-brain barrier , which is crucial for its potential therapeutic effect in Alzheimer’s disease.
Result of Action
The inhibition of BACE1 and BACE2 by LY-2886721 hydrochloride results in a reduction in the production of Aβ peptides . In cellular models, it has been shown to inhibit the production of Aβ1-40 and Aβ1-42 . In animal models, it reduces the levels of Aβ, C99, and sAPPβ in the brain .
Action Environment
The action of LY-2886721 hydrochloride is influenced by the biochemical environment within cells and the organism as a whole. Factors such as the presence of the target enzymes (BACE1 and BACE2), the availability of APP, and the ability of the compound to cross the blood-brain barrier can all influence its efficacy .
Preparation Methods
The synthesis of LY 2886721 hydrochloride involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a pyridinecarboxamide core, followed by the introduction of fluorine atoms and the formation of a thiazinyl ring. The final step involves the conversion of the free base to the hydrochloride salt. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
LY 2886721 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly involving the fluorine atoms and the thiazinyl ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
LY 2886721 hydrochloride has been extensively studied in scientific research, particularly in the context of Alzheimer’s disease. Its applications include:
Chemistry: Used as a tool compound to study the inhibition of beta-secretase and the resulting effects on amyloid-beta production.
Biology: Employed in cellular and animal models to investigate the biological pathways involved in amyloid-beta production and clearance.
Medicine: Explored as a potential therapeutic agent for the treatment of Alzheimer’s disease, with studies demonstrating its ability to reduce amyloid-beta levels in the brain.
Industry: Utilized in the development of new therapeutic strategies and drug formulations targeting beta-secretase
Comparison with Similar Compounds
LY 2886721 hydrochloride is unique in its high selectivity for beta-secretase (BACE1) over other proteases such as cathepsin D, pepsin, and renin. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. Similar compounds include:
Verubecestat: Another BACE1 inhibitor studied for Alzheimer’s disease.
Lanabecestat: A BACE1 inhibitor with a similar mechanism of action.
Atabecestat: A BACE1 inhibitor that has undergone clinical trials for Alzheimer’s disease. LY 2886721 hydrochloride stands out due to its high selectivity and ability to cross the blood-brain barrier, making it a promising candidate for Alzheimer’s disease treatment
Properties
IUPAC Name |
N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O2S.ClH/c19-11-1-4-15(22-6-11)16(25)23-12-2-3-14(20)13(5-12)18-9-26-7-10(18)8-27-17(21)24-18;/h1-6,10H,7-9H2,(H2,21,24)(H,23,25);1H/t10-,18-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHMCINLHBUFHB-GHDSXOKHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CSC(=NC2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(C=C4)F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CSC(=N[C@]2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(C=C4)F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF2N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10155116 | |
Record name | LY-2886721 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10155116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262036-49-6 | |
Record name | LY-2886721 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262036496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY-2886721 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10155116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LY-2886721 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW8GJY7V7R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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